molecular formula C22H28N2O B12102106 N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide CAS No. 42045-84-1

N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide

Cat. No.: B12102106
CAS No.: 42045-84-1
M. Wt: 336.5 g/mol
InChI Key: MSAFCEWTMBDBFQ-UHFFFAOYSA-N
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Description

N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide is a chemical compound of interest in medicinal chemistry research, particularly in the study of synthetic opioid analogs and structure-activity relationships (SAR). This compound belongs to the 4-anilidopiperidine class, a scaffold known for its potent pharmacological activity at μ-opioid receptors . Researchers utilize this and related structures to investigate the biochemical and pharmacological properties of synthetic compounds, including receptor binding affinity, selectivity, and metabolic pathways . The structural features, including the propanamide group and the 1-benzyl-3-methylpiperidin-4-yl moiety, are key modifications studied for their impact on a compound's potency and efficacy . A comprehensive understanding of these pathways is critical for forensic toxicology and analytical research, especially in the identification of novel substances and their metabolites in biological systems . This product is intended for forensic and research applications only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-3-22(25)24(20-12-8-5-9-13-20)21-14-15-23(16-18(21)2)17-19-10-6-4-7-11-19/h4-13,18,21H,3,14-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAFCEWTMBDBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346795
Record name N-[3-Methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42045-84-1
Record name N-[3-Methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aza-Michael Addition for 4-Piperidone Intermediates

A high-yielding double aza-Michael reaction enables access to chiral 4-piperidone scaffolds. For example, divinyl ketones (e.g., 7a–e ) react with benzylamine or S-α-phenylethylamine under optimized conditions (NaHCO₃, CH₃CN/H₂O, 16°C → 95°C) to yield 2-substituted-4-piperidones (8a–e ) in 79–84% yield for aromatic substrates (Table 2). Aliphatic derivatives exhibit lower yields (e.g., 62% for 8a ) due to intermediate instability.

Divinyl Ketone Oxidation

Divinyl alcohols (6a–e ) are oxidized to ketones (7a–e ) using MnO₂ or DDQ. For instance, E-1-phenyl-penta-1,4-dien-3-ol (6c ) is oxidized with DDQ to yield 7c in 86% efficiency. MnO₂ activation with nitric acid ensures optimal reactivity for aliphatic substrates.

N-Alkylation and Benzyl Group Introduction

Benzylation of Piperidine Intermediates

The 1-benzyl moiety is introduced via N-alkylation of 4-piperidone derivatives. Benzyl bromide or chloride is commonly used with bases like K₂CO₃ in polar aprotic solvents (e.g., DMF, acetonitrile). Patent EP2252149A2 highlights similar N-alkylation steps for fentanyl analogues, though specific conditions for the target compound require adaptation.

Stereochemical Control

Chiral auxiliaries like S-α-phenylethylamine induce diastereomeric excess in 4-piperidones. For example, 2a and 2′a (methyl-substituted) are resolved via column chromatography, with NOESY correlations confirming axial H-4 chirality.

Propanamide Group Installation

Acylation of Secondary Amines

The propanamide group is introduced via acyl chloride coupling . Reacting N-benzyl-3-methylpiperidin-4-amine with propionyl chloride in the presence of Et₃N (base) yields the target compound. Alternatively, a two-step protocol involving Wittig olefination and hydrogenation is viable (Scheme 3).

Wittig Reaction

Methoxymethylene derivatives (9a–d ) are synthesized from 4-piperidones using [(Ph₃)PCH₂OCH₃]Cl and LDA, achieving 75–97% yields (Table 3).

Aldol Condensation and Hydrogenation

Aldol condensation of 5,6-dimethoxy-1-indanone (10 ) with aldehydes (3a–c ) forms α,β-unsaturated ketones, which are hydrogenated (H₂, Pd/C) to saturated amides in 50–78% yield.

Purification and Characterization

Chromatographic Separation

Diastereomers are resolved using silica gel chromatography (ethyl acetate/hexane). Reversed-phase HPLC fails to separate chirally resolved species due to similar retention times.

Spectroscopic Validation

  • ¹H NMR : Key signals include piperidine H-4 (δ 4.75 ppm, t) and benzyl aromatic protons (δ 7.37–7.11 ppm).

  • ¹³C NMR : Carbonyl signals (δ 189–171 ppm) confirm ketone and amide groups.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Limitations
Aza-Michael AdditionCyclization of 7c 79–84Low yield for aliphatics
Wittig OlefinationFormation of 9a–d 75–97Requires chiral resolution
Direct AcylationPropionyl chloride coupling60–75Competing side reactions

Scalability and Industrial Relevance

  • Grignard Reagents : Vinylmagnesium bromide enables scalable dienol synthesis but necessitates strict anhydrous conditions.

  • Catalytic Hydrogenation : Pd/C-mediated reduction (1 atm H₂) is cost-effective for large-scale alkene saturation .

Chemical Reactions Analysis

Metabolic Reactions

Isofentanyl undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes. Major pathways include:

a. N-Dealkylation
CYP3A4 catalyzes the removal of the benzyl group from the piperidine nitrogen, producing nor-isofentanyl (nor-3-methylfentanyl) . This metabolite retains partial opioid receptor affinity.

b. Hydroxylation

  • Piperidine ring : Hydroxylation occurs at the 2- or 3-position of the piperidine ring (CYP2D6) .

  • Phenyl rings : Hydroxylation of the anilino phenyl group (CYP3A4) generates 4′-hydroxyisofentanyl, which may undergo further methylation .

  • Amide side chain : Oxidation of the propionylamide chain forms carboxylic acid derivatives .

c. Phase II Metabolism
Glucuronidation of hydroxylated metabolites enhances their water solubility for renal excretion .

Table 1: Major Metabolic Pathways and Enzymes

Metabolic ReactionPrimary EnzymeMetaboliteBioactivity
N-DealkylationCYP3A4Nor-isofentanylActive (μ-opioid)
Piperidine hydroxylationCYP2D62-/3-HydroxyisofentanylInactive
Phenyl hydroxylationCYP3A44′-HydroxyisofentanylPartially active
GlucuronidationUGT enzymesGlucuronide conjugatesInactive

Degradation Reactions

a. Acid/Base Hydrolysis
The amide bond undergoes hydrolysis under strongly acidic or basic conditions, yielding 1-benzyl-3-methylpiperidin-4-amine and phenylpropanoic acid . This reaction is critical in forensic analysis for identifying hydrolysis byproducts .

b. Oxidative Degradation
Exposure to peroxides or light leads to N-oxide formation at the piperidine nitrogen, reducing opioid receptor binding efficacy .

Functional Group Reactivity

a. Amide Group

  • Nucleophilic substitution : The carbonyl carbon is susceptible to nucleophilic attack by amines or alcohols, forming urea or ester derivatives.

  • Electrophilic aromatic substitution : The anilino phenyl group undergoes nitration or halogenation under acidic conditions.

b. Benzyl Group
Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding 3-methylpiperidine derivatives .

Stability Under Storage Conditions

Isofentanyl is stable in anhydrous, dark environments but degrades in humid or oxidative conditions. Key degradation products include:

  • Nor-isofentanyl (N-dealkylation)

  • 4-ANPP (amide hydrolysis product)

  • Piperidine N-oxide

Scientific Research Applications

Pharmacological Properties

1.1 Opioid Receptor Affinity
N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide exhibits significant affinity for the mu-opioid receptor, which is primarily responsible for mediating analgesic effects. Studies have shown that compounds in the fentanyl series, including this compound, demonstrate high selectivity and potency at mu-opioid receptors compared to other opioid receptors such as delta and kappa .

1.2 Analgesic Activity
The compound's analgesic properties have been evaluated through various preclinical models. Research indicates that it possesses potent analgesic effects comparable to established opioids like morphine, making it a candidate for further investigation in pain management therapies .

Research Applications

2.1 Designer Opioids
As part of the fentanyl analog family, this compound is often studied for its role in understanding the structure-activity relationship (SAR) of synthetic opioids. Researchers utilize this compound to explore modifications that enhance analgesic efficacy while minimizing side effects such as respiratory depression .

2.2 Metabolic Studies
The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential toxicity. Studies have investigated how it is metabolized in vivo, revealing insights into its half-life and the formation of active metabolites that may contribute to its overall pharmacological profile .

Therapeutic Potential

3.1 Pain Management
Given its potent analgesic properties, this compound holds promise as a therapeutic agent for managing acute and chronic pain conditions. Its efficacy in preclinical models suggests potential applications in clinical settings for patients who do not respond adequately to traditional opioid therapies .

3.2 Neurological Disorders
Emerging research indicates that compounds similar to this compound may also exhibit neuroprotective effects, making them candidates for treating neurological disorders such as Alzheimer's disease and other cognitive impairments. This application stems from the need for effective treatments that can mitigate neurodegeneration while managing pain .

Case Studies and Clinical Insights

StudyFindings
Schneider & Brune (1986)Found that certain metabolites of fentanyl analogs retain opioid activity, suggesting relevance in clinical contexts .
Recent Analgesic StudiesHighlighted high potency of this compound compared to morphine in various pain models .
Neuroprotective ResearchInvestigated potential applications in treating Alzheimer's disease, showing promising results in preclinical trials .

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The pharmacological profile of N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide can be contextualized by comparing it to structurally similar opioids. Below is a detailed analysis:

Core Structural Variations
Compound Name Substituents at Piperidine Ring Key Modifications
Target Compound 1-Benzyl, 3-methyl, 4-N-phenylpropanamide Benzyl at 1-position; 3-methyl group
Fentanyl (N-(1-Phenethyl-4-piperidinyl)-N-phenylpropanamide) 1-Phenethyl, 4-N-phenylpropanamide Phenethyl at 1-position; no 3-methyl
Benzylfentanyl (N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide) 1-Benzyl, 4-N-phenylpropanamide Benzyl at 1-position; no 3-methyl
Ohmefentanyl (N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide) 1-(2-Hydroxy-2-phenylethyl), 3-methyl, 4-N-phenylpropanamide Hydroxyl and phenethyl at 1-position; 3-methyl
R 31 833 (Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate) 1-Phenethyl, 4-carbomethoxy, 4-N-phenylpropanamide Carbomethoxy and phenethyl at 1-position

Key Observations :

  • The 3-methyl substituent introduces steric hindrance, which may alter receptor binding kinetics. This modification is shared with ohmefentanyl, a compound exhibiting extreme potency (ED50 = 0.00106 mg/kg, ~13,100× morphine) due to optimized stereochemistry and MOR selectivity .
Pharmacological Activity
Compound ED50 (mg/kg, mice) Potency Relative to Morphine Duration of Action Safety Margin (LD50/ED50)
Target Compound Data not available Inferred from analogs Inferred Unreported
Fentanyl 0.01 100× 0.5–1 h 277
Ohmefentanyl (Isomer 1b) 0.00106 13,100× >8 h 22,500
R 31 833 0.00032 10,031× Short-acting 25,211
Benzylfentanyl Unreported Likely lower than fentanyl Unreported Unreported

Key Findings :

  • The 3-methyl group in ohmefentanyl and the target compound correlates with enhanced MOR affinity and selectivity. For ohmefentanyl, stereochemistry (3R,4S configuration) further amplifies potency .
  • Benzyl substitution (as in benzylfentanyl) may reduce potency compared to phenethyl analogs like fentanyl, as phenethyl groups optimize hydrophobic interactions with MOR .
Metabolic Stability and Biotransformation
  • Fentanyl analogs : Undergo hepatic CYP3A4-mediated N-dealkylation, O-demethylation, and aromatic hydroxylation. For example, sufentanil is metabolized to N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, a pathway shared across species .
  • Target compound: The 3-methyl and benzyl groups may slow N-dealkylation, prolonging half-life.

Critical Analysis of Structural Modifications

Impact of 3-Methyl Substitution
  • Enhanced Receptor Binding : The 3-methyl group in ohmefentanyl induces conformational rigidity, favoring the bioactive cis-3R,4S configuration. This stereochemical preference increases MOR affinity (Ki = 0.03 nM) and selectivity over δ-opioid receptors (Ki ratio = 22,500) .
Benzyl vs. Phenethyl at 1-Position
  • Reduced Lipophilicity : Benzyl (logP ~2.5) is less lipophilic than phenethyl (logP ~3.0), which may delay blood-brain barrier penetration but improve safety margins .

Biological Activity

N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide, also known as isofentanyl, is a synthetic opioid that belongs to the 4-anilidopiperidine class. This compound is structurally related to fentanyl and exhibits significant biological activity, particularly in terms of analgesic effects. This article presents a comprehensive overview of the biological activity of isofentanyl, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Opioid Receptor Affinity

Isofentanyl exhibits high affinity for the mu-opioid receptor (MOR), which is primarily responsible for its analgesic effects. Research indicates that compounds within the fentanyl series, including isofentanyl, show μ-selectivity with varying degrees of affinity for delta (δ) and kappa (κ) receptors. For instance, the binding affinity of isofentanyl at the μ-opioid receptor has been reported to be significantly higher than that of morphine, making it a potent analgesic agent .

Analgesic Activity

The analgesic potency of isofentanyl has been evaluated in various studies. For example, one study reported an effective dose (ED50) of approximately 2 mg/kg in animal models, demonstrating its strong analgesic properties compared to other opioids . The compound's potency is attributed to its ability to activate the MOR efficiently while maintaining a relatively low affinity for δ and κ receptors.

Case Studies

  • Analgesic Efficacy : In a study comparing several fentanyl analogs, isofentanyl was noted for its superior pain-relieving capabilities in acute pain models. The research highlighted that isofentanyl provided significant relief with minimal side effects compared to traditional opioids .
  • Toxicology Reports : Toxicological evaluations have indicated that while isofentanyl possesses potent analgesic properties, it also carries risks associated with opioid use, including respiratory depression and potential for abuse. Reports from the US EPA have categorized it under substances with notable health hazards due to its potency and effects on human health .

Isofentanyl exerts its effects primarily through the activation of the mu-opioid receptors located in the central nervous system (CNS). Upon binding to these receptors, isofentanyl induces a series of intracellular signaling cascades that lead to:

  • Inhibition of neurotransmitter release : This results in decreased neuronal excitability and pain perception.
  • Modulation of pain pathways : Isofentanyl alters the transmission of pain signals at both spinal and supraspinal levels.

The compound's structure allows it to penetrate the blood-brain barrier effectively, enhancing its analgesic effects while also contributing to its potential for addiction .

Biological Activity Summary Table

Property Description
Chemical Structure This compound
Molecular Formula C22H28N2O
Mu-opioid Receptor Affinity High affinity; significantly higher than morphine
ED50 Approximately 2 mg/kg in animal models
Mechanism of Action Activation of mu-opioid receptors leading to inhibition of pain signaling
Toxicity Risks Potential for respiratory depression and abuse; categorized as hazardous

Q & A

Q. What synthetic methodologies are reported for N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide and its analogs?

The compound is synthesized via stereoselective routes starting from substituted piperidine precursors. Key steps include:

  • Epoxide ring-opening : Reacting optically active 3-methyl-N-phenyl-4-piperidinamines with styrene oxide derivatives at 0–5°C under inert atmospheres (argon/nitrogen) to form the benzyl-piperidine core .
  • Propionylation : Introducing the propanamide group via acyl chloride reactions in anhydrous dichloromethane.
  • Purification : Diastereomers are separated using chiral HPLC or recrystallization. Yield optimization requires strict temperature control and column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the structural characterization of this compound performed?

A multi-technique approach ensures accuracy:

  • X-ray crystallography : Resolves absolute configurations (e.g., 3R,4S,2'R for the most active isomer) and bond angles .
  • NMR spectroscopy : 1H/13C NMR identifies benzyl protons (δ 7.2–7.4 ppm), piperidine methyl (δ 1.2 ppm), and amide carbonyl (δ 170–175 ppm) .
  • Mass spectrometry : ESI-MS confirms [M+H]+ at m/z 379.2; HRMS validates the molecular formula (C22H27N2O) within 5 ppm error .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Store at –20°C in airtight containers, protected from light and moisture .
  • Exposure control : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; rinse thoroughly if exposed .
  • Waste disposal : Incinerate as hazardous organic waste under EPA guidelines .

Advanced Research Questions

Q. How does stereochemical configuration influence μ-opioid receptor binding and analgesic potency?

Stereochemistry dictates activity by orders of magnitude:

  • Pharmacological data : The (3R,4S,2'S)-isomer of the analog ohmefentanyl has an ED50 of 0.00106 mg/kg (13,100× morphine), while its antipode is ~1,000× less potent. Competitive binding assays (Ki for DAMGO displacement: 0.12 nM) confirm μ-receptor selectivity (>22,500× over δ-receptors) .
  • Structural insights : X-ray studies show the 3R,4S configuration enhances hydrophobic interactions in the receptor’s binding pocket, while the 2'S configuration stabilizes hydrogen bonds with Asp147 and Tyr148 residues .

Q. What in vivo models are used to evaluate the compound’s analgesic efficacy and safety margins?

  • Hot-plate test (mice) : Measures latency to pain response (ED50 calculation). The compound’s onset is rapid (5–10 min) but shorter-acting than morphine .
  • GPI/MVD assays : Evaluates μ-receptor agonism in guinea pig ileum (GPI) and mouse vas deferens (MVD). Inhibitory effects (IC50) correlate with analgesia and are naloxone-reversible .
  • Safety margins : Therapeutic indices (LD50/ED50) exceed 1,000 for active isomers, compared to ~70 for morphine .

Q. How do structural modifications at the piperidine 3-position affect μ-receptor affinity and selectivity?

  • 3-Methyl substitution : Increases μ-receptor affinity by 10–100× (Ki = 0.12 nM vs. 1.2 nM for des-methyl analogs). Molecular dynamics show reduced conformational flexibility stabilizes the receptor’s active state .
  • Benzyl vs. phenethyl groups : Benzyl substitution (as in the target compound) reduces metabolic degradation compared to fentanyl’s phenethyl group, potentially extending half-life .

Q. What analytical methods are used to resolve and quantify stereoisomeric impurities?

  • Chiral HPLC : Uses cellulose-based columns (Chiralpak IC) with hexane/isopropanol (90:10) to separate enantiomers (RSD <2%) .
  • Circular dichroism (CD) : Distinguishes isomers via Cotton effects at 220–250 nm .
  • LC-MS/MS : Quantifies trace impurities (LOQ = 0.1 ng/mL) using MRM transitions (e.g., m/z 379→291 for the parent ion) .

Regulatory and Mechanistic Considerations

Q. How is this compound classified under controlled substance regulations?

  • U.S. Schedule II : Analogous to fentanyl derivatives due to structural similarity and high μ-receptor affinity .
  • Legislative controls : Listed in Nebraska LB 151 and Indiana Code 35-48-2 as a Schedule I research chemical with strict synthesis/distribution permits .

Q. What computational tools predict its ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

  • Molecular docking (AutoDock Vina) : Models binding to μ-receptor (PDB ID 6DDF) with RMSD <2.0 Å .
  • SwissADME : Predicts high blood-brain barrier penetration (BBB+ score = 0.98) and CYP3A4-mediated metabolism .
  • ProTox-II : Estimates hepatotoxicity risk (Probability = 72%) due to aromatic amine groups .

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